molecular formula C12H18IN3O2 B6306158 tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate CAS No. 1823263-02-0

tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate

Cat. No.: B6306158
CAS No.: 1823263-02-0
M. Wt: 363.19 g/mol
InChI Key: KARJAMVBTXLMDA-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate: . This compound features a unique structure that combines a pyrazolo and diazepine ring system, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

The synthesis of tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo and diazepine rings, followed by iodination and tert-butyl esterification. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the yield and purity of the final product .

Chemical Reactions Analysis

tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the molecule. Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions.

Scientific Research Applications

tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate can be compared with similar compounds such as:

    tert-Butyl 3-iodo-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate: Another compound with a similar pyrazolo ring system but different structural features.

    This compound: Variants with different substituents or functional groups. These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)15-5-4-6-16-10(8-15)9(13)7-14-16/h7H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARJAMVBTXLMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C(=C(C=N2)I)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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